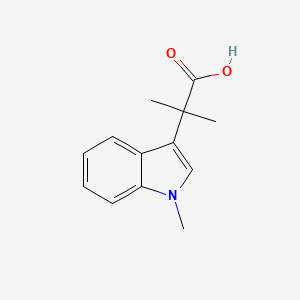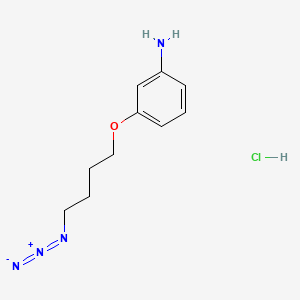
3-(4-Azidobutoxy)anilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Azidobutoxy)anilinehydrochloride is an organic compound with a molecular formula of C10H15ClN4O. It is a derivative of aniline, where the aniline ring is substituted with a 4-azidobutoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azidobutoxy)anilinehydrochloride typically involves the following steps:
Preparation of 4-azidobutanol: This can be achieved by reacting 4-bromobutanol with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
O-Alkylation of aniline: The 4-azidobutanol is then reacted with aniline in the presence of a base such as potassium carbonate (K2CO3) to form 3-(4-azidobutoxy)aniline.
Formation of hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Azidobutoxy)anilinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: 3-(4-Aminobutoxy)aniline.
Cycloaddition: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
3-(4-Azidobutoxy)anilinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are useful in bioconjugation techniques.
Mécanisme D'action
The mechanism of action of 3-(4-Azidobutoxy)anilinehydrochloride is primarily related to its azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and can be used to target specific molecular sites, making the compound useful in bioconjugation and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azidobutylamine: Similar structure but lacks the aromatic aniline ring.
3-(4-Azidobutoxy)phenol: Similar structure but with a phenol group instead of an aniline group.
4-Azidobutylbenzene: Similar structure but with a benzene ring instead of an aniline ring.
Uniqueness
3-(4-Azidobutoxy)anilinehydrochloride is unique due to the presence of both an azido group and an aniline ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science .
Propriétés
Formule moléculaire |
C10H15ClN4O |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
3-(4-azidobutoxy)aniline;hydrochloride |
InChI |
InChI=1S/C10H14N4O.ClH/c11-9-4-3-5-10(8-9)15-7-2-1-6-13-14-12;/h3-5,8H,1-2,6-7,11H2;1H |
Clé InChI |
XEBUOSYITRKJDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCN=[N+]=[N-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


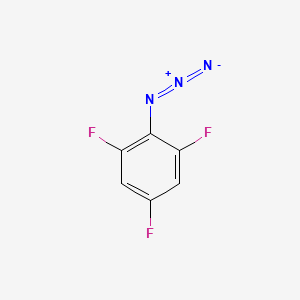
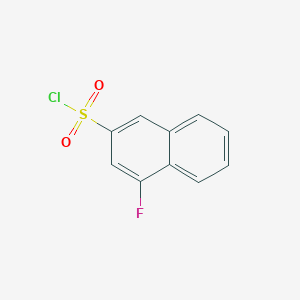
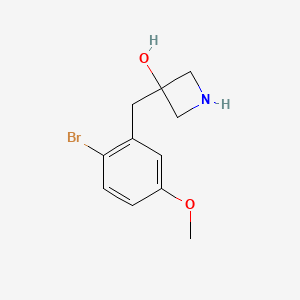
![(R)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13559968.png)
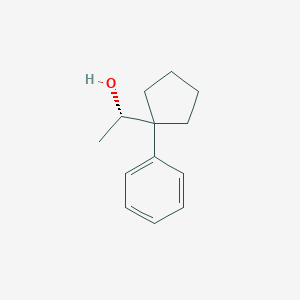
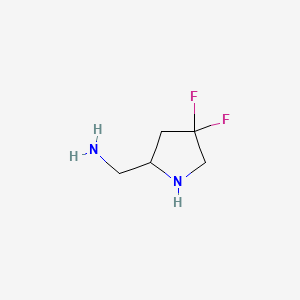

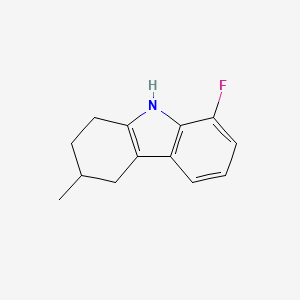
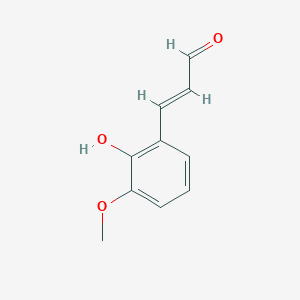
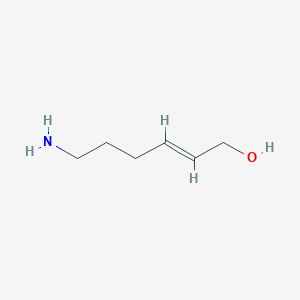
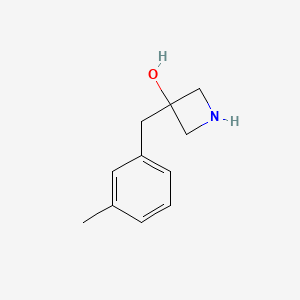
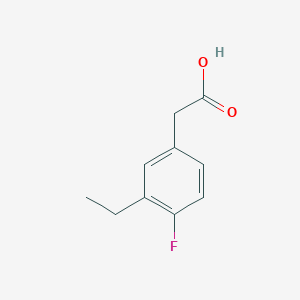
![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
